3,7-二(4-氯苯基)-6-(3,5-二甲基-1H-吡唑-1-基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in several studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various techniques such as X-ray crystallography and 1H NMR .Chemical Reactions Analysis
Pyrazole-bearing compounds have been used in various chemical reactions. For example, they have been used in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed using techniques such as IR, 1H NMR, and HRMS .科学研究应用
抗菌和抗癌剂: Hafez、El-Gazzar 和 Al-Hussain (2016) 的一项研究报告了与您感兴趣的化合物相关的吡唑衍生物的合成。这些化合物表现出显着的体外抗菌和抗癌活性,其中一些显示出比参考药物多柔比星更高的抗癌活性 Hafez, El-Gazzar, & Al-Hussain, 2016.
多取代吡啶并嘧啶合成: Kolesnyk 等人 (2020) 讨论了多取代吡啶并嘧啶的合成,该类别包括您的化合物。这些衍生自涉及 3,4,4-三氯-1,1-双(3,5-二甲基-1H-吡唑-1-基)-2-硝基丁-1,3-二烯的反应的吡啶并嘧啶在杂环化中表现出特定特征 Kolesnyk et al., 2020.
X 射线衍射研究: Quiroga 等人 (1999) 对 3,4-双(4-氯苯基)-5-氰基-6-苯基-1H-吡唑并[3,4-b]吡啶进行了 X 射线衍射研究,与您的化合物密切相关。该研究揭示了类似化合物的晶体结构和互变异构体的见解 Quiroga et al., 1999.
吡唑衍生物的抗癌活性: Ghorab、El-Gazzar 和 Alsaid (2014) 合成了吡唑酮衍生物,包括与您的化合物在结构上相关的衍生物,并评估了它们的抗癌活性。其中一些化合物对人肿瘤乳腺癌细胞系表现出显着的活性 Ghorab, El-Gazzar, & Alsaid, 2014.
吡啶并嘧啶的新型合成: Rahmani 等人 (2018) 报告了一种有效的方法来合成 1,3-二甲基-5-芳基-7-(吡啶-3(2)(4)-基)嘧啶-2,4(1H,3H)-二酮,该类别包含您的化合物。该方法涉及使用三嗪二鏻氢硫酸离子液体作为催化剂的三组分反应 Rahmani et al., 2018.
属性
IUPAC Name |
3,7-bis(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5/c1-14-11-15(2)29(28-14)21-13-26-23-20(16-3-7-18(24)8-4-16)12-27-30(23)22(21)17-5-9-19(25)10-6-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQMYAWDLPZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。